LCL-464 Exhibits Superior Lysosomal aCDase Inhibition in Intact Cells vs. B-13 Despite Lower In Vitro Potency
LCL-464 demonstrates a unique profile of lysosomotropic enrichment that compensates for its moderate in vitro aCDase inhibitory potency (IC50 ≈ 50 µM) [1]. In direct cellular assays using MCF-7 breast cancer cells, LCL-464 exhibited significantly more potent inhibition of lysosomal aCDase compared to B-13, the lead compound [2]. This differential activity is attributed to the basic ω-amino group on LCL-464, which facilitates accumulation in acidic lysosomes where aCDase resides [3].
| Evidence Dimension | Inhibition of lysosomal acid ceramidase (aCDase) in intact MCF-7 cells |
|---|---|
| Target Compound Data | Significantly more potent than B-13 (quantitative fold-change not provided in primary source) |
| Comparator Or Baseline | B-13: Poor inhibition of lysosomal aCDase in living cells due to inefficient lysosomal delivery |
| Quantified Difference | Qualitatively superior; LCL-464 overcomes the poor cellular activity of B-13 |
| Conditions | MCF-7 breast cancer cells; assay measuring cellular aCDase activity |
Why This Matters
This lysosomotropic advantage makes LCL-464 the preferred tool compound for studying the role of lysosomal aCDase in intact cellular systems, where B-13 fails to show activity.
- [1] Saied EM, Arenz C. Small Molecule Inhibitors of Ceramidases. Cell Physiol Biochem. 2014;34(1):197-212. View Source
- [2] Bhabak KP, Kleuser B, Huwiler A, Arenz C. Effective inhibition of acid and neutral ceramidases by novel B-13 and LCL-464 analogues. Bioorg Med Chem. 2013;21(4):874-882. View Source
- [3] Realini N, Palese F, Pizzirani D, et al. Acid Ceramidase in Melanoma: EXPRESSION, LOCALIZATION, AND EFFECTS OF PHARMACOLOGICAL INHIBITION. J Biol Chem. 2016;291(5):2422-2434. View Source
